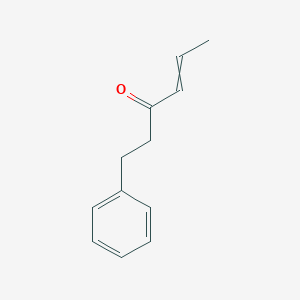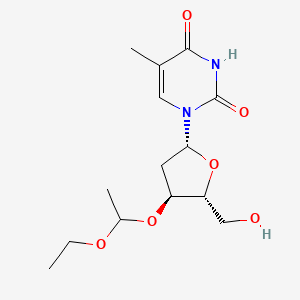
3'-O-(1-Ethoxyethyl)thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-(1-Ethoxyethyl)thymidine: is a modified nucleoside derivative of thymidine, which is a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. The modification at the 3’-position with an ethoxyethyl group enhances its chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(1-Ethoxyethyl)thymidine typically involves the protection of the hydroxyl groups of thymidine, followed by the selective introduction of the ethoxyethyl group at the 3’-position. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of Ethoxyethyl Group: The protected thymidine is then reacted with ethoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the ethoxyethyl group at the 3’-position.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield 3’-O-(1-Ethoxyethyl)thymidine.
Industrial Production Methods: Industrial production of 3’-O-(1-Ethoxyethyl)thymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3’-O-(1-Ethoxyethyl)thymidine can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ethoxyethyl group, converting it to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted thymidine.
Substitution: Formation of various nucleoside derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3’-O-(1-Ethoxyethyl)thymidine is used as a building block in the synthesis of oligonucleotides and nucleic acid analogs. It is also employed in the study of nucleoside modifications and their effects on DNA stability and function.
Biology: In cell biology, 3’-O-(1-Ethoxyethyl)thymidine is used to synchronize cells in the S phase of the cell cycle. It is also utilized in the study of DNA replication and repair mechanisms.
Medicine: The compound is investigated for its potential use in antiviral therapies, particularly in the development of nucleoside analogs that can inhibit viral replication.
Industry: 3’-O-(1-Ethoxyethyl)thymidine is used in the production of modified nucleosides for research and therapeutic purposes. It is also employed in the development of diagnostic assays and molecular biology tools.
Wirkmechanismus
The mechanism of action of 3’-O-(1-Ethoxyethyl)thymidine involves its incorporation into DNA during replication. The ethoxyethyl modification can affect the interaction of the nucleoside with DNA polymerases and other enzymes involved in DNA synthesis and repair. This modification can lead to altered DNA stability and function, making it useful in various research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2’-Deoxy-5-methyluridine: A thymidine analog with a methyl group at the 5-position.
3’-O-(2-Methoxyethyl)thymidine: A similar compound with a methoxyethyl group at the 3’-position.
3’-O-(1-Methoxyethyl)thymidine: Another analog with a methoxyethyl group at the 3’-position.
Uniqueness: 3’-O-(1-Ethoxyethyl)thymidine is unique due to the presence of the ethoxyethyl group at the 3’-position, which provides distinct chemical and biological properties. This modification enhances its stability and makes it a valuable tool in nucleic acid research and therapeutic development.
Eigenschaften
CAS-Nummer |
60134-98-7 |
|---|---|
Molekularformel |
C14H22N2O6 |
Molekulargewicht |
314.33 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-(1-ethoxyethoxy)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O6/c1-4-20-9(3)21-10-5-12(22-11(10)7-17)16-6-8(2)13(18)15-14(16)19/h6,9-12,17H,4-5,7H2,1-3H3,(H,15,18,19)/t9?,10-,11+,12+/m0/s1 |
InChI-Schlüssel |
YIACVQYMUNRFIY-FGHRXAJISA-N |
Isomerische SMILES |
CCOC(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Kanonische SMILES |
CCOC(C)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


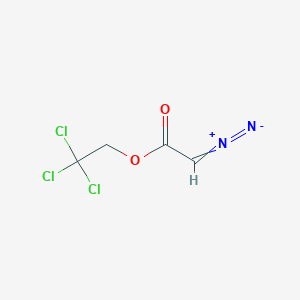
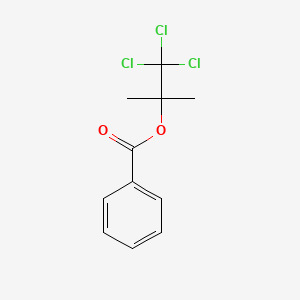
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
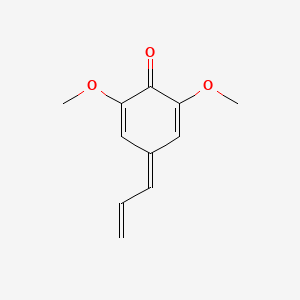
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)

![4-(2,5-Dibromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14620163.png)

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
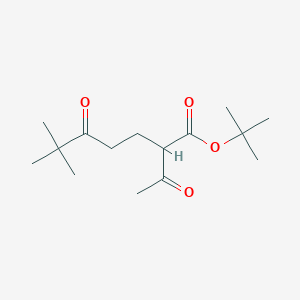

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

